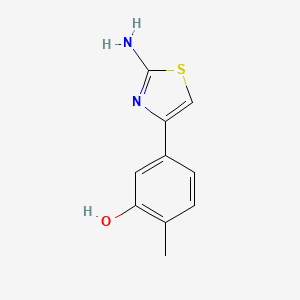

5-(2-Aminothiazol-4-yl)-2-methylphenol

Description

5-(2-Aminothiazol-4-yl)-2-methylphenol is a heterocyclic compound characterized by a thiazole ring fused with a phenolic group and a methyl substituent. The compound is synthesized via cyclocondensation reactions, such as the reaction of α-bromo dihydropyrimidine carboxylates (DHPMS) with thiourea in ethanol, yielding hybrid scaffolds with dual heterocyclic systems (pyrimidine and thiazole) . Studies highlight its moderate antimicrobial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, though structural refinements are ongoing to improve efficacy .

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-2-methylphenol |

InChI |

InChI=1S/C10H10N2OS/c1-6-2-3-7(4-9(6)13)8-5-14-10(11)12-8/h2-5,13H,1H3,(H2,11,12) |

InChI Key |

LVOYQRDVVVEIOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Thiourea and α-Bromo Ketones

One well-documented method involves the reaction of thiourea with 2-bromo-1-(2-hydroxyphenyl)-1-propanone to form the thiazole ring fused with the phenol moiety.

- Procedure : A solution of equimolar amounts of thiourea and 2-bromo-1-(2-hydroxyphenyl)-1-propanone in ethanol is refluxed for approximately 10 hours. After completion, ammonia is added, and the mixture is stirred for an additional 2 hours. Cooling the solution precipitates the desired compound as white crystals.

- Yield and Purity : This method yields the target compound with about 60.3% efficiency. The product crystallizes with a melting point around 388–389 K.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Thiourea + 2-bromo-1-(2-hydroxyphenyl)-1-propanone | Reflux in ethanol, 10 h | 60.3 | Followed by ammonia addition |

Nitrosation and Reduction Route for Phenol Derivative Preparation

The 2-methylphenol moiety (specifically 4-amino-3-methylphenol) can be prepared via nitrosation of m-cresol followed by catalytic hydrogenation reduction:

- Nitrosation : m-Cresol is treated with sodium nitrite in the presence of sodium hydroxide and hydrochloric acid at low temperatures (3–10 °C) to form 4-nitroso-3-methylphenol.

- Reduction : The nitroso intermediate is hydrogenated in an alcoholic solvent (e.g., methanol or ethanol) using palladium carbon catalyst and ammonia or organic amine promoters at 20–40 °C for 2–8 hours to yield 4-amino-3-methylphenol.

- Purification : The crude product is recrystallized from ethanol to obtain a highly pure compound with HPLC purity ≥ 99.3%.

- Yield : The overall yield of the purified amino phenol is approximately 88.1%.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation | m-Cresol, NaNO2, NaOH, HCl | 3–10 | ~0.5 | 96.2 | Formation of 4-nitroso-3-methylphenol |

| Reduction | 4-Nitroso-3-methylphenol, Pd/C, NH3, MeOH or EtOH | 20–40 | 2–8 | ~88.1 | Hydrogenation to 4-amino-3-methylphenol |

| Purification | Recrystallization in ethanol | Ambient | - | - | HPLC purity ≥ 99.3% |

Coupling of 2-Aminothiazol-4-acetic Acid with Aminophenyl Derivatives

An advanced synthetic approach involves coupling 2-aminothiazol-4-acetic acid with substituted aminophenyl ethanol derivatives to form related amide compounds structurally close to 5-(2-aminothiazol-4-yl)-2-methylphenol.

- Process : The aminophenyl ethanol derivative is first prepared via catalytic hydrogenation of nitrophenyl precursors. Subsequently, it is reacted with 2-aminothiazol-4-acetic acid in the presence of suitable catalysts and solvents such as tetrahydrofuran (THF), 2-methyl THF, or acetonitrile.

- Reaction Conditions : Organic or inorganic bases may be used, but the reaction can also proceed in the absence of a base. Solvent volumes range typically from 1 to 3 volumes relative to reactants.

- Catalysts : Commonly used catalysts include palladium on carbon for hydrogenation steps.

- Outcome : This method yields pure compounds with high selectivity and purity, suitable for pharmaceutical applications.

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Notes |

|---|---|---|---|---|

| Hydrogenation | Nitrophenyl derivative + Pd/C + H2 | THF, 2-methyl THF, etc. | Pd/C | Converts nitro to amino group |

| Coupling | Aminophenyl ethanol + 2-aminothiazol-4-acetic acid | THF or similar | Organic/inorganic base or none | Forms amide bond |

Comparative Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of thiourea + α-bromo ketone | Thiourea, 2-bromo-1-(2-hydroxyphenyl)-1-propanone | ~60 | Direct formation of thiazole ring | Moderate yield, long reflux time |

| Nitrosation + Reduction | m-Cresol, NaNO2, Pd/C, NH3 | ~88 | High purity amino phenol intermediate | Multi-step, requires catalyst |

| Coupling with 2-aminothiazol-4-acetic acid | Aminophenyl ethanol, 2-aminothiazol-4-acetic acid | High | High purity, scalable for pharma | Requires multiple synthetic steps |

Analytical Characterization and Purity

- The synthesized this compound and related derivatives have been characterized by:

- Melting Point Determination : Around 388–389 K for the cyclization product.

- Nuclear Magnetic Resonance (NMR) : Confirming chemical shifts consistent with amino, thiazole, and phenol groups.

- Infrared Spectroscopy (IR) : Showing characteristic NH2, OH, and thiazole ring vibrations.

- High-Performance Liquid Chromatography (HPLC) : Purity levels exceeding 99% after purification steps.

- X-ray Crystallography : Molecular structure confirmation via crystal data in some studies.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-methylphenol is a chemical compound with a thiazole ring and a phenolic group in its structure. The molecular formula is C10H10N2OS, and its molecular weight is approximately 206.26 g/mol. The compound has a 2-amino group on the thiazole ring, which contributes to its biological activity and chemical reactivity. The arrangement of the benzene and thiazole rings is nearly coplanar, with a dihedral angle of about 2.1°, suggesting strong interactions between these moieties.

Scientific Research Applications

this compound has diverse applications in chemistry and biology.

Antimicrobial Properties

this compound has demonstrated effectiveness against various bacterial and fungal strains. Its mechanism of action involves inhibiting bacterial cell wall synthesis by targeting enzymes responsible for peptidoglycan production.

- Studies: Research has demonstrated the ability of the compound to bind to various biological targets, influencing enzyme activities and cellular processes; for example, its interaction with serine acetyltransferase, indicating potential pathways for therapeutic applications against bacterial infections.

- Triazole Derivatives: Many compounds containing aminothiazole have antibacterial properties . For example, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and assessed for antibacterial activity against S. aureus, B. subtilis, E. coli and P. aeuroginosa .

Anticancer Activity

this compound has been explored for potential anticancer activity, where it may interfere with critical signaling pathways that regulate cell proliferation and survival.

- 2-Aminothiazole Derivatives: 2-aminothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Several synthesized compounds displayed remarkable antiproliferative activity, with some demonstrating a selective action towards human glioblastoma and human melanoma cells, and created low toxicity to pseudo-normal cells .

Synthesis

The synthesis of this compound typically involves creating more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-methylphenol involves its interaction with specific molecular targets within cells. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In cancer cells, it may inhibit key signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 5-(2-Aminothiazol-4-yl)-2-methylphenol, differing in core heterocycles, substituents, or biological activity profiles:

Key Findings

Triazole-Thiol Derivatives (e.g., 4-phenyl-4H-1,2,4-triazole-3-thiols): Exhibited broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MIC values (0.5–1 mM) comparable to gentamicin and ciprofloxacin . SAR Insight: The phenoxy group at the phenyl para-position significantly enhanced potency, while diacetylation of the thiazole amino group reduced activity .

Pyrimidinone Derivatives (e.g., 3,4-dihydro-4-phenylpyrimidin-2(1H)-one): Showed moderate activity against S. aureus and C. albicans but higher sensitivity against P. aeruginosa, suggesting scaffold-dependent bacterial specificity . Synthesis challenges (low yields) were overcome by optimizing bromoacetyl-thiourea cyclocondensation in ethanol .

Uracil and Ester Analogues: 5-(2-Aminothiazol-4-yl)uracil hydrobromide (synthesized via Hantzsch reaction) and methyl esters (e.g., Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate) lacked detailed activity data but demonstrated structural versatility for further derivatization .

Structure-Activity Relationship (SAR) Trends

Aminothiazole Core: The 2-aminothiazole moiety is critical for binding to bacterial targets, likely through hydrogen bonding via the amino group .

Phenolic vs. Ester Modifications: Free phenolic hydroxyl groups (as in this compound) improve solubility but may reduce membrane permeability compared to ester derivatives .

Heterocyclic Fusion: Hybrid scaffolds (e.g., triazole-thiazole or pyrimidinone-thiazole) enhance activity breadth by engaging multiple bacterial enzyme systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Aminothiazol-4-yl)-2-methylphenol, and how can reaction conditions be optimized for higher yields?

- Answer: The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea analogs and α-haloketones. For this compound, key steps may include:

- Step 1: Condensation of 4-methylphenol derivatives with thiourea to form the thiazole core.

- Step 2: Functionalization of the aminothiazole group via nucleophilic substitution or cross-coupling reactions.

Optimization strategies include using continuous flow reactors to enhance reaction efficiency and scalability . Solvent selection (e.g., DMF or ethanol) and catalyst choice (e.g., palladium for coupling reactions) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Answer: Essential techniques include:

- NMR Spectroscopy: H and C NMR to confirm the thiazole ring substitution pattern and phenolic -OH group. For example, the phenolic proton typically appears downfield (~9-10 ppm) in DMSO-d6 .

- IR Spectroscopy: Peaks at ~3300 cm (N-H stretch) and 1250 cm (C-O of phenol) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

- Answer: Prioritize assays based on structural analogs (e.g., thiazole-containing compounds with known antimicrobial or anticancer activity). Standard protocols include:

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Use DMSO as a solvent control (<1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve the bioactivity of this compound?

- Answer: Systematic modifications should target:

- Thiazole Core: Introduce electron-withdrawing groups (e.g., -NO) at position 4 to enhance electrophilic interactions with biological targets.

- Phenolic Group: Methylation or acetylation to assess the role of the -OH in bioavailability and target binding .

Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2 or kinases, guiding synthetic priorities .

Q. What methodologies resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

- Orthogonal Validation: Confirm activity using two distinct methods (e.g., fluorescence-based and colorimetric assays) .

- Standardized Protocols: Adhere to CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .

- Meta-Analysis: Compare data across studies while controlling for variables like cell passage number or bacterial strain .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Answer: Follow frameworks like Project INCHEMBIOL :

- Abiotic Stability: Hydrolysis/photolysis studies under controlled pH and UV light.

- Biotic Degradation: Soil microcosm experiments with LC-MS/MS quantification of degradation products.

- Ecotoxicity: Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer: Combine:

- Molecular Dynamics (MD): Simulate binding stability to receptors (e.g., 100 ns simulations in GROMACS).

- Quantum Mechanics (QM): Calculate charge distribution on the thiazole ring to identify nucleophilic/electrophilic sites .

- Pharmacophore Mapping: Use Schrödinger Suite to align functional groups with known active sites .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Answer:

- Salt Formation: React the phenolic -OH with sodium or potassium to improve aqueous solubility .

- Prodrug Approach: Acetylate the -OH group, which hydrolyzes in vivo to release the active form .

- Nanoparticle Encapsulation: Use PLGA polymers for controlled release and enhanced tissue penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.